molecular formula C15H14FN3O3S B11069838 3-ethoxy-4-fluoro-N-(1H-indazol-6-yl)benzenesulfonamide

3-ethoxy-4-fluoro-N-(1H-indazol-6-yl)benzenesulfonamide

Cat. No.: B11069838
M. Wt: 335.4 g/mol
InChI Key: UROUKASIMCBMSS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-4-fluoro-N-(1H-indazol-6-yl)benzenesulfonamide involves several steps, including the formation of the indazole core and subsequent functionalization. One common method for synthesizing indazoles is through transition metal-catalyzed reactions. For example, a Cu(OAc)2-catalyzed synthesis of 1H-indazoles involves the formation of an N–N bond using oxygen as the terminal oxidant . Another approach includes the reductive cyclization of 2-azidobenzaldehydes and amines .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of metal-catalyzed reactions, which generally produce good to excellent yields with minimal byproducts . The choice of solvents, catalysts, and reaction conditions can be tailored to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-fluoro-N-(1H-indazol-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as transition metals (e.g., copper, silver) . The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the efficiency and outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Mechanism of Action

The mechanism of action of 3-ethoxy-4-fluoro-N-(1H-indazol-6-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. Indazole-containing compounds are known to inhibit enzymes such as phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The compound may also interact with other molecular targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-4-fluoro-N-(1H-indazol-6-yl)benzenesulfonamide is unique due to its specific functional groups and structural features, which contribute to its distinct chemical and biological properties. Its combination of an ethoxy group, a fluoro substituent, and an indazole core makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H14FN3O3S

Molecular Weight

335.4 g/mol

IUPAC Name

3-ethoxy-4-fluoro-N-(1H-indazol-6-yl)benzenesulfonamide

InChI

InChI=1S/C15H14FN3O3S/c1-2-22-15-8-12(5-6-13(15)16)23(20,21)19-11-4-3-10-9-17-18-14(10)7-11/h3-9,19H,2H2,1H3,(H,17,18)

InChI Key

UROUKASIMCBMSS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3)F

Origin of Product

United States

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